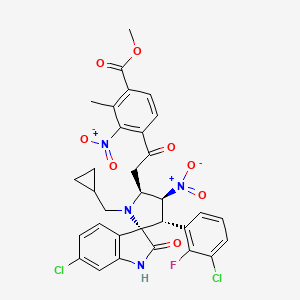
Azido-mono-amide-DOTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-mono-amide-DOTA is a bifunctional chelator and a macrocyclic derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides . The compound contains an azide group (-N3) and a single amide group, making it highly versatile for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-mono-amide-DOTA typically involves multiple steps, including protection, activation, condensation, and deprotection . The process begins with the preparation of Mono-amide-DOTA, which is then reacted with azide reagents such as triethylamine and N,N-dimethylformamide to form this compound . The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield . The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Azido-mono-amide-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition.
Chelation Reactions: The compound can chelate metal ions, making it useful in radiolabeling and imaging applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkynes and copper catalysts for click chemistry.
Chelation Reactions: Metal ions such as europium and gadolinium are commonly used.
Major Products
Substitution Reactions: The major products are triazole derivatives formed through azide-alkyne cycloaddition.
Chelation Reactions: The major products are metal-chelate complexes used in imaging and therapeutic applications.
Scientific Research Applications
Azido-mono-amide-DOTA has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Azido-mono-amide-DOTA involves its ability to chelate metal ions. This chelation process stabilizes the metal ions, making them suitable for various applications such as imaging and therapy . The azide group also allows for bioorthogonal reactions, enabling the compound to be used in labeling and tracking studies .
Comparison with Similar Compounds
Similar Compounds
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used chelator but lacks the azide group for click chemistry.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar chelating properties but with a different macrocyclic structure.
Uniqueness
Azido-mono-amide-DOTA stands out due to its dual functionality as both a chelator and a bioorthogonal reagent. This makes it highly versatile for a range of applications, from imaging to therapeutic interventions .
Properties
CAS No. |
1227407-76-2 |
|---|---|
Molecular Formula |
C19H34N8O7 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C19H34N8O7/c20-23-22-3-1-2-21-16(28)12-24-4-6-25(13-17(29)30)8-10-27(15-19(33)34)11-9-26(7-5-24)14-18(31)32/h1-15H2,(H,21,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
QZUGKMJELAAVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















